Goralatide, also known as Seraspenide, is a synthetic tetrapeptide with the chemical name Acetyl-N-Ser-Asp-Lys-Pro. [] It is a naturally occurring molecule originally isolated from fetal calf bone marrow. [] Goralatide functions as a negative regulator of hematopoiesis, primarily by inhibiting the entry of hematopoietic stem cells into the S phase of the cell cycle. [, ] This property makes Goralatide a subject of significant interest in scientific research, particularly in the fields of hematology, oncology, and regenerative medicine.
The synthesis of Goralatide and its analogs has been explored through various methods. A notable approach involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of amino acids to form the desired peptide sequence. For instance, the synthesis of L-Lys-Aminoxy-Goralatide was reported to enhance stability and bioavailability through the incorporation of an aminoxy moiety .
Key parameters in the synthesis process include:
The stability of Goralatide in solution has been noted to be relatively low, with a half-life of approximately 4.5 minutes, which necessitates modifications to improve its therapeutic potential .
Goralatide's molecular structure consists of four amino acid residues: N-acetyl-serine, aspartic acid, lysine, and proline. The structural configuration can be represented as follows:
The peptide exhibits specific stereochemistry that contributes to its biological activity. The presence of the N-acetyl group enhances solubility and stability, while the arrangement of amino acids is critical for receptor binding and activity modulation .
Goralatide participates in several chemical reactions that underscore its biological functions:
Goralatide's mechanism of action primarily involves its interaction with specific receptors on hematopoietic stem cells. By inhibiting the proliferation of these cells, Goralatide helps regulate hematopoiesis under conditions where stem cell function may be compromised, such as during chemotherapy. The peptide's action is mediated through:
Goralatide exhibits several notable physical and chemical properties:
These properties are critical when considering formulations for therapeutic use, especially in injectable forms where stability is paramount .
Goralatide has several scientific applications:
Research continues to explore the full potential of Goralatide and its analogs in various therapeutic contexts, highlighting its significance in modern pharmacology.
The isolation and characterization of Goralatide in the late 1980s marked a significant advancement in understanding intrinsic regulators of hematopoiesis. Researchers identified this naturally occurring tetrapeptide during fractionation of bone marrow extracts, noting its potent inhibitory activity against colony-forming units in culture assays [1]. Subsequent investigations revealed that Goralatide functions as a critical negative regulator of hematopoietic stem and progenitor cell proliferation, acting as a physiological brake on uncontrolled cell division. Its primary mechanism involves arresting primitive hematopoietic cells in the G0/G1 phase of the cell cycle, effectively maintaining a significant portion of the stem cell pool in a quiescent state [3] [4]. This quiescence-preserving function is particularly crucial for preserving the long-term repopulating capacity of hematopoietic stem cells and preventing premature exhaustion of the stem cell compartment under steady-state conditions.
The physiological significance of Goralatide became increasingly apparent through studies demonstrating its concentration-dependent effects across hematopoietic lineages. Normal human CD34+ hematopoietic progenitor cells exhibit exquisite sensitivity to Goralatide, with physiological concentrations (10⁻⁹ M) sufficient to reduce the proportion of cells in S-phase by approximately 50% within 24 hours of exposure [1]. This cell cycle inhibition translates directly to functional protection, as evidenced by pioneering research on hyperthermic purging protocols. When hematopoietic progenitors are pre-treated with Goralatide before exposure to 43°C for 120 minutes, the tetrapeptide dramatically decreases their hyperthermic sensitivity – reducing CFU-GM (granulocyte-macrophage progenitors) loss from 90% to approximately 30% and BFU-E (erythroid progenitors) loss from 95% to 50% [1]. This differential protective effect creates a valuable therapeutic window for selectively targeting malignant cells while sparing normal hematopoietic elements.
Table 1: Effects of Goralatide Pre-treatment on Hyperthermic Sensitivity of Human Progenitor Cells [1]
Progenitor Cell Type | Hyperthermic Damage (43°C, 120 min) Without Goralatide | Hyperthermic Damage With Goralatide Pre-treatment | Protective Effect |
---|---|---|---|
CFU-AML (Leukemic) | 5-log reduction | No significant protection | Minimal |
CFU-GM (Myeloid) | 90% reduction | ~30% reduction | 3-fold protection |
BFU-E (Erythroid) | 95% reduction | ~50% reduction | 2-fold protection |
CFU-E (Erythroid) | Most sensitive | Moderate protection | Intermediate |
Goralatide exhibits hierarchical specificity in its effects across the hematopoietic continuum, with its potency inversely correlating with cellular maturation. The most primitive long-term repopulating hematopoietic stem cells (LT-HSCs) demonstrate the greatest sensitivity to Goralatide's inhibitory effects, while committed progenitors and mature blood cells show progressively diminished responses [3] [5]. This differential sensitivity aligns with the functional hierarchy of hematopoiesis, where preservation of quiescence in the stem cell compartment is paramount for lifelong blood cell production. The molecular basis for this hierarchical sensitivity appears linked to variable expression patterns of the tetrapeptide's molecular targets throughout differentiation, though the precise receptors remain incompletely characterized [3].
The functional impact of Goralatide on hematopoietic organization extends beyond simple inhibition. Through its selective modulation of cell cycle entry, Goralatide influences the lineage commitment decisions of multipotent progenitors. Studies using in vitro colony-forming assays demonstrate that Goralatide preferentially affects myeloid-erythroid progenitors over lymphoid-committed precursors, suggesting a role in balancing the output of different blood lineages [1] [3]. Furthermore, the tetrapeptide contributes to the microenvironmental regulation of hematopoiesis by interacting with bone marrow stromal elements. Stromal-derived ACE (CD143) enzymatically inactivates Goralatide, creating localized concentration gradients that establish functional niches with varying levels of proliferative suppression [4] [9]. This spatial regulation allows for precise control over stem cell activation within specific anatomical compartments of the bone marrow.
The significance of Goralatide-mediated regulation becomes particularly evident in aging hematopoietic systems. With advancing age, hematopoietic stem cells demonstrate functional attenuation of responsiveness to inhibitory signals, including reduced sensitivity to Goralatide [5] [7]. This age-related dysregulation contributes to the well-documented shift toward myeloid-biased hematopoiesis and increased incidence of clonal dominance in elderly individuals. The diminished Goralatide sensitivity correlates with epigenetic alterations in aged HSCs, particularly changes in DNA methylation patterns that affect cell cycle regulatory genes [5].
Table 2: Hierarchy of Goralatide Sensitivity in Human Hematopoietic Compartments [1] [3] [5]
Cell Population | Phenotypic Markers | Goralatide Sensitivity | Primary Biological Effect |
---|---|---|---|
Long-term HSCs (LT-HSC) | CD34+CD38-CD90+CD45RA- | High | Cell cycle arrest at G0/G1 |
Short-term HSCs (ST-HSC) | CD34+CD38-CD90-CD45RA- | High | Cell cycle arrest at G0/G1 |
Multipotent Progenitors (MPP) | CD34+CD38-CD90-CD45RA+ | Moderate | Partial cell cycle inhibition |
Common Myeloid Progenitors (CMP) | CD34+CD38+CD123+CD45RA- | Moderate | Delayed entry into proliferation |
Granulocyte-Macrophage Progenitors (GMP) | CD34+CD38+CD123+CD45RA+ | Low | Minimal cell cycle effects |
Megakaryocyte-Erythroid Progenitors (MEP) | CD34+CD38+CD123-CD45RA- | Moderate to High | Cell cycle inhibition |
Common Lymphoid Progenitors (CLP) | CD34+CD38+CD127+CD10+ | Low | Negligible functional impact |
The biological activity of Goralatide is intrinsically linked to the renin-angiotensin system (RAS) through its metabolic regulation by angiotensin-converting enzyme (ACE). ACE (CD143) functions as the primary catabolic enzyme for Goralatide, cleaving the tetrapeptide at the Asp-Lys bond and irreversibly inactivating it [4] [8]. This enzymatic relationship creates a reciprocal regulatory axis where ACE activity directly controls Goralatide bioavailability while Goralatide concentrations indirectly influence angiotensin peptide processing through competition for ACE's catalytic sites. In the bone marrow microenvironment, this interaction assumes particular significance as both components are expressed by stromal cells and hematopoietic elements, forming a local regulatory circuit distinct from systemic RAS [4].
The tissue-specific expression of ACE critically determines Goralatide concentrations in hematopoietic niches. Bone marrow stromal cells express substantial ACE activity, creating microdomains with low Goralatide concentrations that permit stem cell proliferation [4] [9]. Pharmacological ACE inhibition dramatically increases plasma and bone marrow concentrations of endogenous Goralatide by 4- to 5-fold, demonstrating the enzyme's central role in regulating tetrapeptide bioavailability [8]. This elevation has functional consequences for hematopoiesis, as evidenced by reduced progenitor cell cycling in patients receiving ACE inhibitor therapy. The relationship is further complicated by ACE's dual-substrate specificity, as it processes both angiotensin I and Goralatide, creating potential competition dynamics that influence overall RAS activity in hematopoietic tissues [4] [8].
Beyond metabolism, Goralatide participates in broader RAS signaling networks within hematopoietic tissues. The bone marrow microenvironment expresses a complete local RAS, including angiotensinogen, renin, ACE, angiotensin receptors, and ACE2 [4] [10]. Goralatide modulates cellular responses to angiotensin II by altering receptor expression patterns and downstream signaling cascades. Experimental evidence indicates that Goralatide pre-treatment reduces AT1 receptor density on hematopoietic progenitors, potentially attenuating angiotensin II-mediated proliferative signals [4]. This intricate crosstalk positions Goralatide as a key modulator of RAS functionality in hematopoietic regulation, with particular relevance to pathological states like leukemia where RAS components are often dysregulated.
Table 3: Key Components of the Bone Marrow Renin-Angiotensin System Related to Goralatide Metabolism [4] [8] [10]
RAS Component | Expression in Bone Marrow | Relationship to Goralatide | Functional Consequence |
---|---|---|---|
ACE (CD143) | Stromal cells, monocytes | Primary inactivating enzyme (cleaves Asp-Lys bond) | Determines local Goralatide concentration |
Angiotensinogen | Hepatocytes, leukocytes | Substrate competition with Goralatide for ACE | Modulates Goralatide half-life |
Angiotensin II | Megakaryocytes, endothelial | Downstream effector inhibited by Goralatide pretreatment | Attenuated proliferative signaling |
AT1 Receptor | Hematopoietic progenitors | Density modulated by Goralatide | Altered cellular responses to angiotensin II |
ACE2 | Endothelial, progenitors | Indirect competition via Ang-(1-7) production | Counter-regulatory pathway to ACE activity |
Prolyl Oligopeptidase | Myeloid cells | Potential alternative degradation pathway | Secondary clearance mechanism |
The pathophysiological alterations in this regulatory axis are particularly evident in malignant hematopoiesis. Leukemic blasts from acute myeloid leukemia patients demonstrate significantly reduced expression of ACE compared to normal progenitors, resulting in diminished Goralatide clearance and consequent accumulation of the tetrapeptide in the leukemic microenvironment [1] [4]. Paradoxically, these malignant cells exhibit intrinsic resistance to Goralatide's cell cycle inhibitory effects despite elevated local concentrations. This differential response creates a therapeutic opportunity: when hyperthermia is applied to eliminate leukemic stem cells, Goralatide pre-treatment selectively protects normal hematopoietic progenitors while leaving malignant cells vulnerable. The molecular basis for this malignant insensitivity appears linked to dysregulated cell cycle control mechanisms in leukemia, particularly overexpression of cyclins and cyclin-dependent kinases that override normal checkpoint controls [1].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7